

An In-depth Technical Guide to the Physicochemical Properties of Octrizole (UV-329)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Octrizole, systematically named 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol and also known as UV-329, is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole class.[1] Its primary function is to protect various organic materials, such as plastics and polymers, from degradation caused by UV radiation.[2] This is achieved by absorbing harmful UV light, primarily in the 270-380 nm range, and dissipating the energy as harmless thermal energy.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of **Octrizole**, detailed experimental protocols for their determination, and visualizations of its mechanism of action and synthesis.

Core Physicochemical Properties

The following tables summarize the key physical and chemical properties of **Octrizole** (UV-329).

Table 1: General and Chemical Identifiers



Property	Value
Chemical Name	2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol[5]
Synonyms	Octrizole, UV-329, Tinuvin 329, Cyasorb UV 5411[5]
CAS Number	3147-75-9[6]
Molecular Formula	C20H25N3O[6]
Molecular Weight	323.43 g/mol [4]
Appearance	White to off-white or slightly yellowish powder/solid.[4][6]

Table 2: Quantitative Physicochemical Data

Property	Value	Conditions
Melting Point	106-108 °C[4]	-
Boiling Point	471.8 ± 55.0 °C (Predicted)[4]	760 mmHg
Density	$1.10 \pm 0.1 \text{ g/cm}^3 \text{ (Predicted)}[7]$	-
Vapor Pressure	0 Pa[4]	20 °C
1.58E-09 mmHg[8]	25 °C	
Water Solubility	2 μg/L[4]	20 °C
LogP (o/w)	7.29 (Estimated)[4]	-
рКа	8.07 ± 0.45 (Predicted)[4]	-
UV Absorption Max (λmax)	340 nm[9]	In Dichloromethane[9]

Table 3: Solubility in Organic Solvents



Solvent	Solubility (g/100ml)	Temperature
Methylene Chloride	38	20 °C[2]
Chloroform	37	20 °C[2]
Benzene	32	20 °C[2]
Cyclohexane	15	20 °C[2]
Ethyl Acetate	15	20 °C[2]
Acetone	9	20 °C[2]
n-Hexane	6	20 °C[2]
Methanol	0.6	20 °C[2]

Mechanism of Action: UV Absorption and Energy Dissipation

The remarkable photostability of **Octrizole** is due to its ability to undergo an efficient and ultrafast process known as Excited-State Intramolecular Proton Transfer (ESIPT).[4] This mechanism allows the molecule to absorb high-energy UV photons and dissipate the energy as heat through a rapid, reversible tautomerization cycle, preventing photodegradation of both the absorber and the host material.[4][10]

The process involves the following steps:

- UV Absorption: The molecule absorbs a UV photon, transitioning to an excited electronic state (S1).[3]
- Proton Transfer: In the excited state, a proton is rapidly transferred from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited-state keto-tautomer.[4][11]
- Non-Radiative Decay: The excited keto-tautomer undergoes very fast internal conversion to its ground state, releasing the absorbed energy as thermal energy (heat).[11]



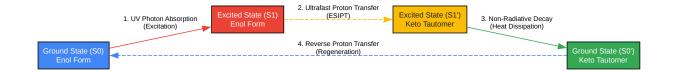


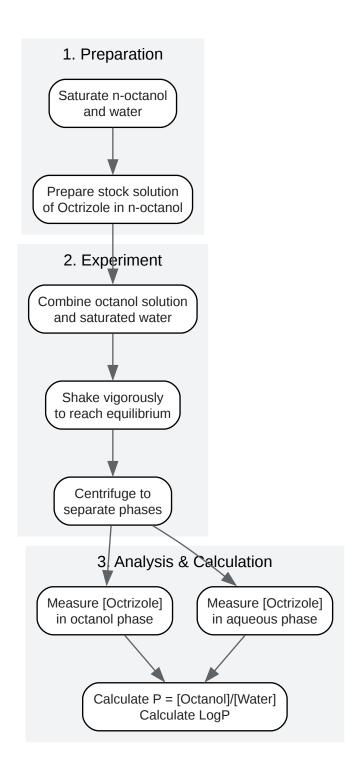


 Reverse Proton Transfer: In the ground state, the proton transfers back to the phenolic oxygen, regenerating the original molecule, which is then ready to absorb another UV photon.[4]

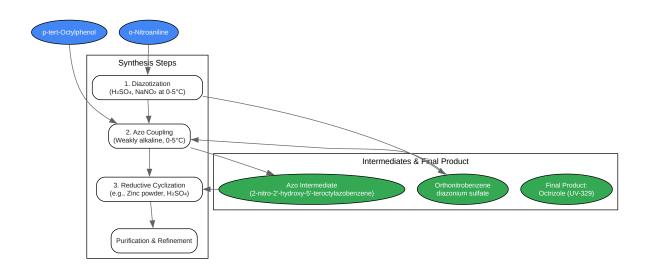
This entire cycle occurs on a picosecond timescale, enabling a single molecule to dissipate the energy of thousands of UV photons without significant degradation.[10]











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